8-Hydroxydibenzofuran-2-sulfonic acid

Description

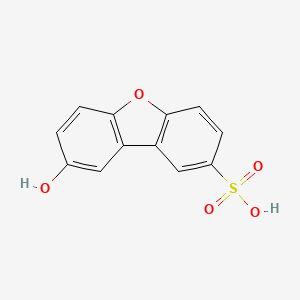

8-Hydroxydibenzofuran-2-sulfonic acid is a polycyclic aromatic compound featuring a dibenzofuran core substituted with a hydroxyl (-OH) group at the 8-position and a sulfonic acid (-SO₃H) group at the 2-position. The dibenzofuran scaffold consists of two fused benzene rings bridged by a furan oxygen, conferring rigidity and planar aromaticity. Although direct studies on this compound are sparse, its structural analogs, such as sulfonated dibenzofurans and hydroxyaromatic sulfonic acids, are employed in organic synthesis, catalysis, and as chelating agents .

Properties

IUPAC Name |

8-hydroxydibenzofuran-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5S/c13-7-1-3-11-9(5-7)10-6-8(18(14,15)16)2-4-12(10)17-11/h1-6,13H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIIRVXBYBKASA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydibenzofuran-2-sulfonic acid typically involves the sulfonation of dibenzofuran. One common method is the reaction of dibenzofuran with sulfur trioxide (SO₃) in the presence of a suitable solvent, such as chloroform or dichloromethane. The reaction is usually carried out at a controlled temperature to ensure the selective introduction of the sulfonic acid group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxydibenzofuran-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of sulfonate or sulfinate derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

8-Hydroxydibenzofuran-2-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Hydroxydibenzofuran-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact with various biological molecules. The hydroxyl group can form hydrogen bonds, further influencing its biological activity. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Hydroxyquinolin-5-sulfonic Acid (CAS 84-88-8)

- Structure: Unlike the dibenzofuran system, 8-hydroxyquinolin-5-sulfonic acid contains a quinoline backbone (a benzene fused to a pyridine ring) with -OH and -SO₃H groups at positions 8 and 5, respectively.

- Acidity: The sulfonic acid group (pKa ~1–2) dominates acidity, similar to 8-hydroxydibenzofuran-2-sulfonic acid. The phenolic -OH in quinoline derivatives typically has a pKa of ~8–10.

- Applications : Widely used as a chelating agent for metal ions (e.g., Fe³⁺, Al³⁺) in analytical chemistry, contrasting with dibenzofuran derivatives, which are less explored in coordination chemistry .

4-Hydroxytoluene (p-Cresol, CAS 106-44-5)

- Structure: A monocyclic aromatic compound with a single -OH group on a toluene ring.

- Acidity: The phenolic -OH (pKa ~10) is significantly less acidic than the sulfonic acid group in the target compound.

- Applications : Primarily used as a disinfectant or intermediate in resin synthesis, whereas sulfonated dibenzofurans may serve as surfactants or catalysts due to their strong acidity .

3-Hydroxytetrahydrofuran (CAS 453-20-3)

- Structure : A cyclic ether with a hydroxyl group, lacking aromaticity or sulfonic acid functionality.

- Reactivity: The hydroxyl group (pKa ~14–16) is far less acidic than sulfonic acids. Its non-aromatic structure limits conjugation effects, reducing stability compared to dibenzofuran derivatives.

- Applications : Utilized in polymer chemistry and as a solvent modifier, unlike sulfonated dibenzofurans, which are tailored for acidic or solubilizing roles .

Functional Group and Reactivity Analysis

Sulfonic Acid vs. Hydroxyl Group Dominance

The -SO₃H group in this compound confers strong acidity (pKa ~1–2) and hydrophilicity, enabling applications in aqueous-phase reactions or as a catalyst. In contrast, hydroxyl-dominated analogs (e.g., p-cresol) require harsher conditions for deprotonation .

- Stability: Sulfonic acids are resistant to oxidation under physiological conditions, whereas hydroxylated aromatics (e.g., dibenzofuranols) may undergo enzymatic degradation .

Fused Aromatic Systems vs. Single Rings

- Dibenzofuran’s fused rings enhance thermal stability and π-π stacking interactions compared to monocyclic analogs like p-cresol.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.